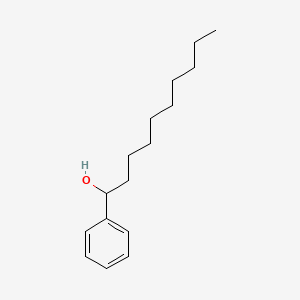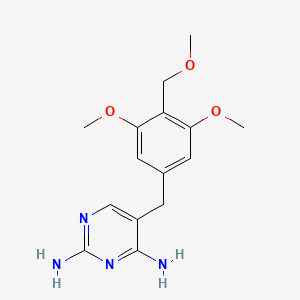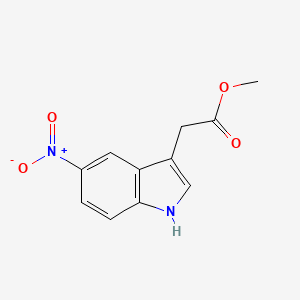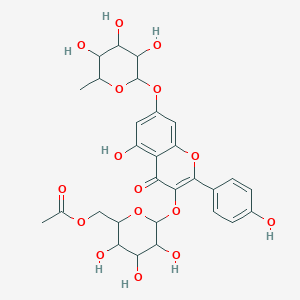
3-(1-Methylcyclopropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylcyclopropyl)aniline is an organic compound with the molecular formula C10H13N It is characterized by the presence of a cyclopropyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1-Methylcyclopropyl)aniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of benzene derivatives followed by reduction using reagents such as zinc, tin, or iron with hydrochloric acid can yield the desired aniline derivative . Another method involves nucleophilic aromatic substitution, where aryl halides are converted to aniline derivatives using sodium amide in ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of catalytic hydrogenation over palladium on activated carbon is also a common method for the reduction of nitro compounds to anilines .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to cyclopropyl-substituted amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclopropyl-substituted amines.
Substitution: Introduction of various functional groups onto the aniline ring.
Scientific Research Applications
3-(1-Methylcyclopropyl)aniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)aniline involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. Its effects are mediated through the formation of intermediates and the activation of specific pathways in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simple aromatic amine with a similar structure but without the cyclopropyl group.
Cyclopropylaniline: Similar to 3-(1-Methylcyclopropyl)aniline but with different substituents on the cyclopropyl ring.
N-Methylcyclopropylaniline: Contains a methyl group on the nitrogen atom instead of the cyclopropyl group.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-(1-methylcyclopropyl)aniline |
InChI |
InChI=1S/C10H13N/c1-10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
RWDMBGXJGRNFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one](/img/structure/B12290122.png)
![Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate](/img/structure/B12290124.png)

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B12290139.png)
![2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)

![(2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12290159.png)

![Ethyl1-[(R)-1-Phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12290180.png)

![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B12290192.png)



